molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9

2,6-Diazaspiro[3.4]octan-7-one

Cat. No.: B577600
CAS No.: 1211515-65-9
M. Wt: 126.159
InChI Key: GZTLCSVTDYAMCZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-7-one is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone functional group. This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active scaffold, particularly in the development of sigma-1 receptor antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with a suitable ketone, such as cyclohexanone, in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octan-7-one primarily involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum membrane and are involved in modulating various cellular functions. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of mu opioid receptor agonists and prevent the development of opioid tolerance .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTLCSVTDYAMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726239
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-65-9
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diazaspiro[3.4]octan-7-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes 2,6-Diazaspiro[3.4]octan-7-one derivatives promising candidates for pain management, particularly in the context of opioid use?

A1: The research paper "this compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance" [] investigates the potential of these compounds to address significant challenges associated with opioid analgesics.

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